1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid
Description
1-[(1S)-1-Amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid (TFA) is a chiral cyclopropane derivative featuring a hydroxyl group on the cyclopropane ring and a β-amino alcohol side chain. The trifluoroacetic acid component likely acts as a counterion, enhancing solubility and stability, as observed in similar amine-TFA salts .
Key Properties (from available data):
- Molecular Formula: The base compound (excluding TFA) is inferred as C₆H₁₁NO₂ (cyclopropanol core + amino-hydroxyethyl group). However, lists a molecular formula of C₇H₁₄ClN₃ (MW 175.66), which may reflect a salt or reporting discrepancy .
Properties
CAS No. |
2757961-51-4 |
|---|---|
Molecular Formula |
C7H12F3NO4 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c6-4(3-7)5(8)1-2-5;3-2(4,5)1(6)7/h4,7-8H,1-3,6H2;(H,6,7)/t4-;/m0./s1 |
InChI Key |
GLPPNHNXHHPFBB-WCCKRBBISA-N |
Isomeric SMILES |
C1CC1([C@H](CO)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC1(C(CO)N)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for cyclopropane synthesis is the reaction of alkenes with carbenes or carbenoids . For example, the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple, can be used to form cyclopropane rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its role as a pharmacophore in the design of new therapeutic agents. Its structural features allow it to interact favorably with biological targets, which is crucial in drug development.
Case Study: Inhibition of Enzymes
Research indicates that derivatives of cyclopropanols, including the trifluoroacetic acid derivative, can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the cyclopropane structure can enhance binding affinity to target proteins, making them promising candidates for further development as enzyme inhibitors .
Synthesis of Biologically Active Molecules
The compound serves as an essential intermediate in the synthesis of various biologically active molecules. Its unique cyclopropane structure allows for diverse chemical transformations.
Synthetic Pathways
- Cyclopropanation Reactions : The compound can be utilized in cyclopropanation reactions, which are valuable for synthesizing complex organic molecules.
- Functional Group Transformations : The presence of the amino and hydroxyl groups enables further functionalization, allowing chemists to create a wide array of derivatives with tailored biological activities.
Organic Synthesis
In organic synthesis, 1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid acts as a versatile building block. Its ability to undergo various reactions makes it suitable for constructing complex organic frameworks.
Applications in Material Science
The compound's properties can also be leveraged in material science for developing new polymers or materials with specific functionalities. The trifluoroacetic acid moiety can impart unique solubility and thermal properties to the resulting materials.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a bioisostere, mimicking the structure of other biologically active molecules. The amino and hydroxyethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related cyclopropane derivatives:
Physicochemical and Analytical Properties
- Solubility: The TFA counterion in the target compound improves aqueous solubility, critical for biological assays. Similar behavior is noted in , where TFA is used as an HPLC mobile-phase additive to enhance resolution of polar compounds .
- Stability : Cyclopropane rings with electron-withdrawing groups (e.g., trifluoroacetamido) exhibit greater thermal stability compared to unsubstituted analogs .
Biological Activity
The compound 1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid (TFA) is a cyclopropane derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings related to its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₅H₈F₃N₃O₄
- Molecular Weight : 215.13 g/mol
- CAS Number : [insert CAS number if available]
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that cyclopropane derivatives can inhibit viral replication. For instance, compounds similar in structure have shown efficacy against Hepatitis C virus (HCV) and other viral pathogens .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications in disease modification, particularly in cancer and inflammatory diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The presence of the amino and hydroxyl groups in the structure is believed to facilitate interactions with target enzymes, potentially altering their activity.
- Cellular Uptake and Metabolism : The trifluoroacetic acid moiety may enhance solubility and cellular uptake, allowing for greater bioavailability and interaction with cellular targets.
Case Studies
Several studies have investigated the biological activity of similar cyclopropane derivatives. Below is a summary of key findings:
Pharmacological Profiles
The pharmacological profiles of compounds related to 1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol have been evaluated using various assays:
-
IC50 Values : The inhibitory concentration required to reduce enzyme activity by 50% has been documented for related compounds, indicating their potency.
Compound Target Enzyme IC50 (µM) Similar Cyclopropane HCV NS3/4A Protease 0.38 Trifluoroacetic Derivative 12-Lipoxygenase 0.43
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
